molecular formula C7H4BrF3O B569574 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene CAS No. 1239492-22-8

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B569574
CAS No.: 1239492-22-8
M. Wt: 241.007
InChI Key: LTSAMTLMVHEJLB-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(difluoromethoxy)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or acyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while electrophilic aromatic substitution with an acyl chloride can produce an acylated product.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study the interactions of proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-3-methoxybenzene
  • 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-3-chlorobenzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. Additionally, the difluoromethoxy group can impart specific electronic and steric effects that differentiate it from other similar compounds.

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSAMTLMVHEJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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